1h,1h,8h-Perfluoro-1-octanol

Description

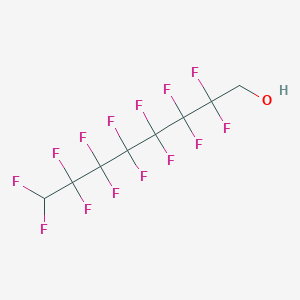

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorooctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F14O/c9-2(10)4(13,14)6(17,18)8(21,22)7(19,20)5(15,16)3(11,12)1-23/h2,23H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISIIJJQHILZBPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379960 | |

| Record name | 1H,1H,8H-Perfluoro-1-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10331-08-5 | |

| Record name | 1H,1H,8H-Perfluoro-1-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformation Research

Contemporary Approaches in the Synthesis of 1h,1h,8h-Perfluoro-1-octanol

The primary industrial method for manufacturing this compound and other fluorotelomer alcohols (FTOHs) is through a process known as telomerization. acs.orgresearchgate.net This technology involves the reaction of a perfluoroalkyl iodide, which serves as the telogen, with tetrafluoroethylene (B6358150) (TFE), the taxogen. researchgate.net

The process typically begins with a short-chain perfluoroalkyl iodide, most commonly pentafluoroethyl iodide (C₂F₅I). This initiator is reacted with multiple units of tetrafluoroethylene (CF₂=CF₂) to build a longer perfluorinated chain. This step yields a mixture of longer-chain perfluoroalkyl iodides with the general structure C₂F₅(CF₂CF₂)ₙI. researchgate.net Following the chain-growth reaction, the resulting perfluoroalkyl iodide is converted into the corresponding alcohol. This multi-step synthesis allows for the production of a range of FTOHs, which are named based on the number of perfluorinated carbons to hydrogenated carbons. acs.org For instance, the "8:2 FTOH" designation refers to a closely related compound, 1H,1H,2H,2H-perfluorodecanol, which has 8 perfluorinated carbons and 2 hydrogenated carbons in its ethyl group. researchgate.net FTOHs produced through this method serve as crucial intermediates for synthesizing a variety of materials, including polymers, coatings, and surfactants. acs.org

Derivatization Reactions and Functional Group Transformations in Perfluorinated Alcohol Chemistry

Due to their chemical properties, including high volatility and the lack of easily ionizable groups, the sensitive analysis of fluorotelomer alcohols like this compound in environmental matrices presents significant challenges. researchgate.net To overcome these limitations, derivatization reactions are employed to transform the alcohol's hydroxyl group into a functional group that is more amenable to specific analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC/MS). researchgate.netacs.org These transformations significantly enhance detection sensitivity and selectivity.

A prominent derivatization method involves reacting the FTOH with dansyl chloride (DNS-Cl) in the presence of a catalyst, such as 4-(dimethylamino)-pyridine (DMAP). researchgate.netnih.gov This reaction converts the alcohol into a dansylated derivative, which exhibits superior ionization efficiency in electrospray ionization mass spectrometry. This approach has been shown to lower instrument detection limits (IDLs) by a factor of 7.5 to 241 compared to underivatized FTOHs. researchgate.netnih.gov

Another effective technique, particularly for analysis by GC/MS, is derivatization with 2,4-difluoroaniline. acs.org This functional group transformation is part of the analytical workflow used to identify and quantify perfluorinated carboxylic acids (PFCAs) that are degradation products of FTOHs. acs.org By converting the analytes into more volatile and thermally stable derivatives, these methods allow for precise quantification at trace levels. acs.org

| Fluorotelomer Alcohol (FTOH) | Instrument Detection Limit (IDL) with Dansyl Chloride Derivatization (μg/L) | Improvement Factor vs. Undervatized Analysis |

|---|---|---|

| 4:2 FTOH | 0.014 | 7.5–241 times lower |

| 6:2 FTOH | 0.015 | |

| 8:2 FTOH | 0.014 | |

| 10:1 FTOH | 0.0075 | |

| 10:2 FTOH | 0.0093 |

Data derived from studies on various fluorotelomer alcohols, demonstrating the efficacy of derivatization with dansyl chloride for enhanced detection via LC-MS/MS. nih.govjst.go.jp

Mechanistic Investigations of Chemical Reactivity and Degradation Pathways

Partially fluorinated alcohols such as this compound are significantly more stable than their perfluorinated counterparts (where the hydroxyl group is attached to a fully fluorinated carbon). wikipedia.org Primary and secondary perfluoroalcohols are known to be unstable, readily undergoing a reaction that eliminates hydrogen fluoride (B91410) (HF) to form carbonyl fluoride or an acyl fluoride. acs.orgwikipedia.org

While more stable, polyfluorinated telomer alcohols can also undergo degradation involving HF elimination under certain conditions, such as thermal treatment or as part of a multi-step degradation pathway. researchgate.netresearchgate.net For example, the atmospheric oxidation of FTOHs can produce unstable intermediate species that subsequently eliminate HF. acs.org Thermal treatment studies of various FTOHs show that partial degradation occurs at temperatures between 200–600 °C, with more complete destruction requiring temperatures above 600 °C. researchgate.net The elimination of HF is a recognized degradation pathway for polyfluorinated compounds and is a critical mechanism in both abiotic and biotic transformation processes. researchgate.net

The presence of a highly electronegative perfluoroalkyl chain significantly influences the properties of the adjacent hydroxyl group in this compound. The strong electron-withdrawing effect of the fluorine atoms increases the acidity and the hydrogen-bond donating capacity of the alcohol's OH group. researchgate.netacs.org This makes fluorinated alcohols strong hydrogen-bond donors, a property that governs their interaction with water and other polar molecules in the atmosphere. researchgate.netacs.org

In aqueous solutions or humid atmospheric conditions, the hydroxyl group of the fluorinated alcohol can form strong hydrogen bonds with water molecules, where the alcohol acts as the hydrogen-bond donor. nih.govlibretexts.org This interaction is stronger than the hydrogen bonds formed by non-fluorinated alcohols. acs.org This enhanced hydrogen-bonding ability also allows fluorinated alcohols to act as potent solvents and to form complexes with other atmospheric constituents that have available lone pairs of electrons, such as bases or other H-bond acceptors. acs.orgnih.gov

The atmospheric lifetime of fluorotelomer alcohols is primarily determined by their reaction with hydroxyl (OH) radicals. utoronto.caresearchgate.net Kinetic studies using relative rate techniques have been performed on a series of FTOHs, F(CF₂CF₂)ₙCH₂CH₂OH, where n=2, 3, and 4. Research indicates that the length of the perfluorinated chain does not have a discernible impact on the reactivity of the molecule with OH radicals. utoronto.caresearchgate.net

The rate constant for the reaction of FTOHs (for n ≥ 2) with OH radicals at 296 K has been determined to be k(OH) = (1.07 ± 0.22) x 10⁻¹² cm³ molecule⁻¹ s⁻¹. utoronto.caresearchgate.net Based on this reaction rate, the atmospheric lifetime of these compounds is estimated to be approximately 20 days. utoronto.caresearchgate.net

Thermodynamic stability is a hallmark of fluorinated compounds, largely due to the strength of the carbon-fluorine (C-F) bond. Bond dissociation energy (BDE) calculations on related fluorinated ethanols provide insight into the stability of these molecules. rroij.com While specific BDEs for this compound are not detailed, the data for analogous structures underscore the high energy required to break C-F bonds compared to C-H bonds. The degradation of these alcohols is therefore initiated by reactions targeting the more vulnerable C-H bonds on the hydrogenated portion of the molecule, such as hydrogen abstraction by OH radicals. acs.orgrroij.com

| Compound | Bond Type | BDE (kcal/mol) |

|---|---|---|

| CH₃-CH₂OH | C-H (on CH₂) | ~98 |

| CH₃-CF₂OH | C-H (on CH₃) | ~104 |

| CF₃-CH₂OH | C-H (on CH₂) | ~105 |

| CH₃-CH₃ | C-C | ~90 |

| CF₃-CF₃ | C-C | ~100 |

| CH₃-F | C-F | ~108-110 |

Note: BDE values are approximate and derived from computational studies on smaller fluorinated molecules to illustrate general trends. rroij.combookpi.org

In the gas phase, fluorinated alcohols readily form anionic dimers, typically of the type (RO)₂H⁻, when subjected to negative-ion mode electrospray ionization. researchgate.netacs.org Research on a series of fluorinated ethanols has demonstrated that the formation of these anionic dimers is thermodynamically favored, particularly for alcohols with a higher degree of fluorination. researchgate.net

The stability of these dimers is a direct consequence of the enhanced hydrogen-bond donor ability of fluorinated alcohols. researchgate.netacs.org Quantum chemical calculations have been used to determine the dissociation energies of these anionic dimers. The results show that the dissociation energies are significantly higher than those of the corresponding neutral dimers. researchgate.net Furthermore, the dissociation energy increases with the number of fluorine atoms on the alcohol. This trend is attributed to the stronger hydrogen bond formed by the more acidic proton of the highly fluorinated alcohol. These studies on the interactions between individual alkoxide anions and neutral alcohol molecules are fundamental to understanding the association and behavior of fluorinated alcohols in solution. researchgate.netacs.org

| Anionic Dimer | Dissociation Energy (kJ/mol) |

|---|---|

| (CH₃CH₂O)₂H⁻ | 128.5 |

| (FCH₂CH₂O)₂H⁻ | 137.7 |

| (F₂CHCH₂O)₂H⁻ | 146.4 |

| (F₃CCH₂O)₂H⁻ | 155.2 |

Data based on quantum chemical calculations for fluorinated ethanol (B145695) analogues, illustrating the increase in dimer stability with fluorination. researchgate.net

Analytical Spectroscopic and Chromatographic Characterization Research

High-Resolution Chromatographic Techniques for Trace Analysis of Fluorotelomer Alcohols

The detection of fluorotelomer alcohols at trace levels presents analytical challenges due to their volatility and potential for matrix interference. High-resolution chromatographic techniques coupled with mass spectrometry have become indispensable tools for the sensitive and selective analysis of these compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of a wide range of per- and polyfluoroalkyl substances (PFAS). However, the analysis of even-chain-length FTOHs such as 1H,1H,8H-Perfluoro-1-octanol can exhibit lower instrumental sensitivity without derivatization. The optimization of mobile phase and mass spectrometric conditions is crucial to enable the formation of deprotonated FTOH molecules in the negative ion electrospray mode. researchgate.net

A validated LC-MS/MS method for the determination of 6:2, 8:2, and 10:2 FTOHs in aqueous samples has been developed. researchgate.netyoutube.com This method involves optimizing chromatographic conditions to achieve focused peaks and tuning mass spectrometric parameters for the detection of deprotonated molecules. researchgate.net Extraction methods using acetonitrile (B52724) and methyl tert-butyl ether have been shown to yield recoveries between 70% and 120% from fortified environmental water samples. researchgate.netyoutube.com For such methods, detection limits for FTOHs have been estimated to be approximately 0.09 ng/mL. researchgate.netyoutube.com

In the analysis of biotransformation products of 8:2 FTOH in soil microcosms, targeted LC-MS/MS analysis was performed using an ultra-high-performance liquid chromatograph coupled with a triple quadrupole mass spectrometer. ubbcluj.ro To avoid the formation of adducts under negative electrospray ionization, the analysis of 8:2 FTOH and its polyfluorinated biotransformation products was conducted with no ammonium (B1175870) acetate (B1210297) in the mobile phase. ubbcluj.rouzh.ch Analyte separation is often achieved using a C18 column, such as a Waters ACQUITY UPLC BEH C18 column. ubbcluj.rouzh.ch

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Fluorinated Alcohols

Gas chromatography-mass spectrometry (GC-MS) is a preferred method for the targeted analysis of volatile FTOHs. uzh.ch A quantitative analytical method for this compound in rat plasma and various tissues has been developed and validated using GC-MS with electron impact (EI) ionization. alsglobal.com Sample preparation is matrix-dependent:

Rat Plasma: Extraction of water-diluted plasma with methyl tert-butyl ether (MTBE). alsglobal.com

Liver and Kidney Tissues: Homogenization on ice, extraction with hexane, and clean-up of the extract using silica (B1680970) normal-phase solid-phase extraction (SPE). alsglobal.com

Adipose Tissue: Dissolution in n-heptane followed by clean-up with silica SPE. alsglobal.com

For environmental samples, GC-MS with positive chemical ionization (PCI) can improve sensitivity, selectivity, and reliability. rsc.org Due to their high volatility and low boiling points, FTOHs are often too volatile for conventional liquid chromatography, making GC-MS a more suitable technique. rsc.org An accredited GC-MS/MS-PCI method for the analysis of 6:2 and 8:2 FTOHs in groundwater, surface water, and saline waters has been established with a detection limit of 5 ng/L for 8:2 FTOH. rsc.org

Furthermore, advancements in GC technology, such as Low-Pressure Gas Chromatography (LPGC), have enabled the rapid analysis of FTOHs. An LPGC method using an Rtx-200 column has been developed for the analysis of four common FTOHs, achieving a run time of under four minutes, which is 1.9 times faster than conventional GC-MS methods while reducing helium consumption by 60%. accustandard.com

Table 1: Comparison of Conventional and LPGC-MS Analysis of Fluorotelomer Alcohols

| Compound | Conventional GC-MS Retention Time (min) | LPGC-MS Retention Time (min) |

| 4:2 FTOH | 3.10 | 1.90 |

| 6:2 FTOH | 4.17 | 2.43 |

| 8:2 FTOH | 5.44 | 3.01 |

| 10:2 FTOH | 6.84 | 3.73 |

Advanced Derivatization Strategies for Enhanced Detection Sensitivity

To overcome the sensitivity limitations of LC-MS/MS for FTOHs, derivatization strategies have been developed. A novel LC-ESI-MS method employing an optimized derivatization reaction with dansyl chloride (DNS) has been shown to significantly enhance detection sensitivity. wikipedia.org This reaction is conducted in acetonitrile and catalyzed by 4-(dimethylamino)-pyridine (DMAP). alsglobal.comwikipedia.org

Spectroscopic Approaches for Structural Elucidation and Quantitative Analysis of Perfluorinated Alcohols

Spectroscopic techniques provide invaluable information on the molecular structure and concentration of perfluorinated alcohols. Nuclear magnetic resonance and vibrational spectroscopy are key methods used for the detailed characterization of these compounds.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of fluorinated compounds. The presence of fluorine atoms in the molecule provides an additional NMR-active nucleus, ¹⁹F, which can be used alongside ¹H and ¹³C NMR to provide comprehensive structural information.

The synthesis of this compound and its degradation products, such as 8:2 fluorotelomer aldehyde (8:2 FTAL), 8:2 fluorotelomer carboxylic acid (8:2 FTCA), and 8:2 fluorotelomer unsaturated carboxylic acid (8:2 FTUCA), has been structurally confirmed using ¹H, ¹³C, and ¹⁹F NMR. semanticscholar.org This confirms the utility of multinuclear NMR in verifying the chemical structure of these complex molecules.

Additionally, a novel method based on gas-phase NMR has been used to measure the physicochemical properties of 8:2 FTOH, demonstrating the versatility of NMR techniques beyond liquid-state structural analysis. researchgate.net While a specific spectrum for this compound is not detailed here, the ¹H NMR spectrum of a structurally similar compound, 8:2 fluorotelomer methacrylate (B99206), provides a representative example of the types of signals expected for the ethyl alcohol moiety in these molecules. wikipedia.org

Vibrational and Electronic Spectroscopy Investigations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. libretexts.org For an alcohol like this compound, the IR spectrum is expected to show characteristic absorptions for the O-H and C-O stretching vibrations. The O-H stretch typically appears as a very intense, broad band in the region of 3500-3200 cm⁻¹, with the broadening resulting from hydrogen bonding. The C-O stretch is expected in the 1260-1050 cm⁻¹ region.

In atmospheric chemistry studies, IR spectroscopy has been used to monitor the loss of 8:2 FTOH during smog chamber experiments. researchgate.net However, due to the similarity of the IR spectra of the resulting perfluorinated carboxylic acid products and their low yields, FTIR spectroscopy was not well-suited for their specific identification and quantification in those experiments. researchgate.net

Electronic spectroscopy, specifically UV-Visible spectroscopy, involves transitions of electrons from lower to higher energy molecular orbitals upon absorption of UV or visible light. The energy of the absorbed light corresponds to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For a saturated alcohol like this compound, the primary electronic transitions would be σ -> σ* and n -> σ* transitions. These transitions typically require high energy and thus absorb light at shorter wavelengths in the deep UV region, generally below the range of standard UV-Vis spectrophotometers (220-700 nm). Consequently, this compound is not expected to show significant absorbance in the standard UV-Vis range.

Environmental Transport, Fate, and Biogeochemical Cycling Research

Atmospheric Transport and Deposition Mechanisms of Volatile Fluorotelomer Alcohol Precursors

Fluorotelomer alcohols (FTOHs), including 1H,1H,8H-Perfluoro-1-octanol (often referred to as 8:2 FTOH), are considered volatile precursors to perfluorinated carboxylic acids (PFCAs) found in remote global locations. acs.orgresearchgate.net Due to their volatility, FTOHs can be transported over long distances in the atmosphere. alsglobal.comalsglobal.com For instance, the atmospheric retention time of 8:2 FTOH can be as long as 80 days, which is sufficient for it to spread globally. mdpi.com

The atmospheric degradation of FTOHs is a significant pathway for the formation of PFCAs. acs.orgresearchgate.net This process is initiated by reaction with hydroxyl (OH) radicals in the atmosphere. acs.org Smog chamber studies have demonstrated that the atmospheric degradation of FTOHs can yield a series of PFCAs. acs.orgresearchgate.net This atmospheric oxidation is believed to contribute to the widespread distribution of PFCAs in the environment. acs.org

Wet and dry deposition are the primary mechanisms for removing these compounds from the atmosphere. acs.org While FTOHs themselves are volatile, their degradation products, the PFCAs, are less volatile and can be removed from the atmosphere through precipitation. acs.orgjst.go.jp Studies have detected PFCAs in rainwater, indicating their wet deposition from the atmosphere. jst.go.jp However, FTOHs are not as easily removed by wet deposition. jst.go.jp

Aquatic and Terrestrial Environmental Partitioning and Mobility Studies

The environmental partitioning and mobility of this compound are influenced by its physicochemical properties. The perfluorocarbon chain length is a dominant factor influencing its solubility and sorption in soil. nih.gov As the perfluorocarbon chain length increases, the aqueous solubility decreases, and the sorption to soil organic carbon increases. nih.gov

Sorption to soil organic carbon is a key process governing the mobility of FTOHs in terrestrial environments. nih.gov The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of this sorption, and it has been shown to have a strong correlation with the octanol-water partition coefficient (Kow) and solubility for FTOHs. nih.gov

In aquatic systems, the partitioning behavior of FTOHs is also critical. While they have low water solubility, their presence in water has been documented. alsglobal.comalsglobal.com The air-water partition coefficient (Kaw) is an important parameter for understanding the exchange of these compounds between the atmosphere and water bodies. acs.org

Biogeochemical Transformation Pathways in Environmental Systems

Microbial degradation is a significant transformation pathway for this compound in the environment. semanticscholar.orgresearchgate.net Aerobic biodegradation of 8:2 FTOH has been observed in various microbial systems, including mixed microbial cultures and soil. semanticscholar.orgpurdue.edu This process leads to the formation of several metabolites, including perfluorooctanoic acid (PFOA). semanticscholar.orgresearchgate.netsciengine.com

The biotransformation of 8:2 FTOH can proceed through the oxidation of the alcohol to an aldehyde and then to a carboxylic acid. semanticscholar.orgresearchgate.netutoronto.ca This is followed by a beta-oxidation mechanism, which can lead to the formation of unsaturated acids and ultimately PFOA. semanticscholar.orgresearchgate.net The half-life of 8:2 FTOH in soil has been reported to be in the range of 12.5 to 36.5 days under nitrate-reducing conditions. auburn.eduacs.org

Several bacterial species have been shown to be capable of degrading FTOHs. For example, Pseudomonas species have been identified as potential degraders of 8:2 FTOH. nih.govfigshare.com The rate and extent of biodegradation can be influenced by environmental factors such as the presence of other carbon sources and the specific microbial communities present. auburn.edunih.gov For instance, the presence of ethanol (B145695) has been shown to enhance the mineralization of 8:2 FTOH in some cases. nih.gov

Studies in earthworms have also demonstrated the bioaccumulation and biotransformation of 8:2 FTOH, with PFOA being a major metabolite. sciengine.com

Table 1: Biotransformation of 8:2 FTOH in AFFF-Impacted Soils

Source: Adapted from research on biotransformation in aqueous film-forming foam (AFFF)-impacted soils. auburn.eduacs.org

While microbial degradation is a key process, abiotic degradation mechanisms for this compound are also relevant in certain environmental matrices. In the atmosphere, the primary abiotic degradation pathway is oxidation initiated by hydroxyl (OH) radicals. acs.org This gas-phase reaction leads to the formation of perfluorinated carboxylic acids. acs.org

Photodegradation can also play a role in the transformation of FTOHs. jst.go.jp UV irradiation experiments have confirmed the photodegradation of 8:2 FTOH, resulting in the formation of several shorter-chain PFCAs. jst.go.jp

Predictive Environmental Fate and Transport Modeling of Perfluorinated Alcohols and Related Compounds

Predictive models are essential tools for understanding the environmental fate and transport of this compound and other perfluorinated compounds. researchgate.netacs.orgdiva-portal.org These models use physicochemical properties, such as vapor pressure, water solubility, and partition coefficients, to simulate the distribution of these chemicals in different environmental compartments like air, water, soil, and sediment. acs.orgresearchgate.net

Table 2: Key Physicochemical Properties for Environmental Fate Modeling of this compound

Ecotoxicological and Toxicokinetic Research: Mechanistic Insights

In Vitro and In Vivo Models for Toxicological Assessment of Perfluorinated Alcohol Metabolites

In vitro and in vivo models have been instrumental in elucidating the toxicological profile of 1H,1H,8H-Perfluoro-1-octanol and its degradation products. These models allow for a detailed examination of cellular responses and systemic effects.

Exposure to this compound and its metabolites elicits a range of cellular and molecular responses. In aquatic species such as zebrafish, exposure has been shown to disrupt endocrine functions. Specifically, male zebrafish exhibited an up-regulation of vitellogenin (VTG1) and zona pellucida protein 2 (ZP2a) gene transcription, indicative of estrogenic activity nih.gov. Conversely, female zebrafish showed a down-regulation of these same genes, which was associated with decreased fecundity nih.gov. Histological examinations have revealed that this compound can promote oocyte maturation in females while retarding spermiation in males nih.gov.

Studies on mammalian cells have shown that the intermediate metabolites of FTOHs, such as fluorotelomer aldehydes (FTALs) and unsaturated fluorotelomer aldehydes (FTUALs), can be more toxic than the parent compound or the terminal perfluorinated carboxylic acid (PFCA) metabolites acs.org. In fact, FTALs and FTUALs have been identified as the most toxic among the metabolites, with toxicity being more pronounced at shorter chain lengths acs.org.

Developmental and reproductive toxicity studies have been conducted to understand the potential hazards of this compound. In a developmental toxicity study in rats, the no-observed-adverse-effect level (NOAEL) for both maternal and developmental toxicity was determined to be 200 mg/kg/day hawaii.gov. At higher doses, effects such as increased fetal skeletal variations were observed researchgate.net.

Reproductive toxicity has also been assessed in various animal models. In zebrafish, exposure to this compound led to a reduction in the average number of eggs spawned and sperm production nih.gov. This was accompanied by a thinning of the eggshell, and reduced protein content and egg diameter nih.gov. Furthermore, exposure of adult zebrafish resulted in decreased hatching rates in their offspring nih.gov. In mice, adverse maternal outcomes and reduced offspring viability have also been observed hawaii.gov.

Toxicokinetic studies in pregnant mice have demonstrated that after a single oral dose of this compound, its metabolites, perfluorooctanoic acid (PFOA) and perfluorononanoic acid (PFNA), are transferred to the developing fetuses oup.com. This indicates that exposure can occur both pre- and postnatally, with neonatal exposure also occurring through lactation oup.com.

Table 1: Developmental and Reproductive Toxicity Endpoints for this compound

| Organism | Endpoint | Observation | Reference |

|---|---|---|---|

| Rat | Maternal and Developmental Toxicity (NOAEL) | 200 mg/kg/day | hawaii.gov |

| Zebrafish | Reproduction | Reduced egg and sperm production, decreased hatching rates in offspring | nih.gov |

| Mouse | Maternal and Offspring Viability | Adverse maternal outcomes and reduced offspring viability | hawaii.gov |

| Mouse | Transplacental Transfer | Metabolites (PFOA, PFNA) transferred to fetuses | oup.com |

Mechanistic Studies on Neurotoxicity of Perfluorinated Compounds Derived from Alcohol Precursors

The potential for neurotoxicity of this compound and its derivatives is an area of active investigation, with studies beginning to unravel the underlying mechanisms.

Studies on the neurobehavioral effects of this compound have yielded varying results. A 90-day oral gavage toxicity study in rats, which included a comprehensive toxicological profile with neurobehavioral assessments, found no treatment-related alterations in neurobehavioral parameters nih.govtandfonline.com.

However, in vitro studies using differentiated SH-SY5Y neuronal cells have shown that exposure to this compound can impact cellular processes relevant to neuronal health biorxiv.orgresearchgate.net. Transcriptomic analysis revealed that this compound, along with other per- and polyfluoroalkyl substances (PFAS), resulted in the upregulation of genes associated with hypoxia response and amino acid metabolism biorxiv.org. Furthermore, lipidomic profiling demonstrated a downregulation of triacylglycerols following exposure to this compound biorxiv.org.

The ability of this compound and its metabolites to cross the blood-brain barrier (BBB) is a critical factor in its potential neurotoxicity. Toxicokinetic studies in rats have shown that following a single oral dose, this compound and its metabolite 7:3-fluorotelomer acid (7:3-FTA) were detected in the brain nih.gov. In contrast, the metabolite PFOA was found in the liver and kidney but not in the brain, suggesting selective permeability of the BBB to these compounds nih.gov. Research on the closely related 6:2 FTOH has indicated that gestational exposure can lead to impaired BBB function in offspring, which is accompanied by anxiety-like behavior and learning memory deficits researchgate.netresearchgate.net.

While research correlating PFAS levels in the brain with specific neurotransmitter alterations is still limited, some studies have reported that certain PFAS can act as noncompetitive GABAA antagonists, leading to hyperexcitation in neuronal networks oup.com.

The involvement of mitochondrial dysfunction and oxidative stress in the toxicity of this compound is an emerging area of research. A recent study has shown that chronic exposure to this compound can exacerbate doxorubicin-induced cardiac injury by promoting mitochondrial dysfunction nih.gov. This was characterized by mitochondrial Ca2+ overload and ATP depletion nih.gov. While this study focused on cardiotoxicity, it provides strong evidence for the potential of this compound to induce mitochondrial damage.

Interestingly, studies on oxidative stress as a primary mechanism of neurotoxicity for this compound have produced contrasting findings. Research on cultured cerebellar granule cells indicated that while this compound induced cell death, it did not lead to the generation of reactive oxygen species (ROS) researchgate.net. This suggests that oxidative stress may not be the principal mediator of its neurotoxic effects, distinguishing it from other PFAS like PFOA, which have been shown to induce ROS formation researchgate.net.

Table 2: Summary of Mechanistic Insights into Neurotoxicity

| Mechanism | Finding for this compound or its Metabolites | Reference |

|---|---|---|

| Neurobehavioral Effects (in vivo) | No alterations observed in a 90-day rat study. | nih.govtandfonline.com |

| Cellular Effects (in vitro) | Upregulation of genes for hypoxia response and amino acid metabolism; downregulation of triacylglycerols in neuronal cells. | biorxiv.org |

| Blood-Brain Barrier Permeability | Parent compound and 7:3-FTA metabolite detected in rat brain; PFOA metabolite was not. | nih.gov |

| Mitochondrial Dysfunction | Promotes mitochondrial dysfunction in a cardiac injury model. | nih.gov |

| Oxidative Stress | Did not induce reactive oxygen species (ROS) in cultured cerebellar granule cells. | researchgate.net |

Immunotoxicological Research on Perfluorinated Alcohol-Related Compounds

Research into the immunotoxicological effects of perfluorinated compounds (PFCs), including perfluorinated alcohols, has revealed significant interactions with the immune system. nih.govnih.gov These compounds are noted for their environmental persistence and potential for bioaccumulation. nih.gov Evidence from both laboratory studies and wildlife observations suggests that certain PFCs can be immunotoxic, affecting both humoral and cell-mediated immunity. nih.govnih.gov Key effects reported include alterations in spleen and thymus weights, changes in cellularity in these organs, modified cytokine production, and diminished antibody production. nih.govnih.gov

Modulation of Cell-Mediated and Humoral Immunity

Exposure to perfluorinated compounds has been demonstrated to modulate both branches of the adaptive immune system. nih.gov

Humoral Immunity: Studies have consistently shown that exposure to compounds like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS) can suppress humoral immunity. nih.govresearchgate.net This is often characterized by a reduction in antibody production in response to T-cell dependent antigens. nih.govresearchgate.net For instance, suppression of the antibody response in mice has been observed at lower doses of PFOA. researchgate.net Research on PFOS also indicates that it can affect antibody production in mice at serum concentrations relevant to those found in the general human population. nih.gov

Cell-Mediated Immunity: The immunotoxicity of PFCs also extends to cell-mediated responses. nih.govmatilda.science In vitro studies using human immune cells have shown that PFCs can directly impact immune cell activation and decrease the production of both pro- and anti-inflammatory cytokines. nih.govresearchgate.net These findings are consistent with animal studies that report altered inflammatory responses and cytokine production following exposure to PFOA and PFOS. researchgate.net Effects on immune organs, such as decreased spleen and thymus weights and cellularity, further point to the impact on cell-mediated immunity. nih.gov

Interactive Table: Summary of Immunomodulatory Effects of Perfluorinated Compounds

| Immune Response Type | Observed Effects | Relevant Compounds |

|---|---|---|

| Humoral Immunity | Reduced antibody production, Suppression of T-cell dependent antibody responses. | PFOA, PFOS |

| Cell-Mediated Immunity | Altered cytokine production, Decreased lymphoid organ weights (spleen, thymus), Reduced lymphoid organ cellularity, Altered inflammatory responses. | PFOA, PFOS |

Investigation of Peroxisome Proliferator-Activated Receptor (PPAR) Mediated Mechanisms

The mechanisms underlying the immunotoxicity of perfluorinated compounds are complex, with significant research focusing on the role of Peroxisome Proliferator-Activated Receptors (PPARs). researchgate.netnih.gov PPARs are nuclear receptors that regulate genes involved in various metabolic processes. nih.gov

Studies have established that certain PFCs, including PFOA and PFOS, can activate PPARα. nih.govnih.govresearchgate.net This activation is thought to mediate some of the observed immune effects. For example, the National Toxicology Program concluded that PPARα activation likely plays a role in PFOA-induced decreases in spleen and thymus weight and cellularity at high doses. researchgate.net Some research has demonstrated a role for PPARα in the PFOA-induced inhibition of cytokine secretion in human cells in vitro. researchgate.net

However, there is substantial evidence that many immune effects of PFCs occur independently of PPARα activation. researchgate.net The suppression of the antibody response in mice at lower doses of PFOA is considered to be partially or wholly independent of PPARα. researchgate.net This suggests that while PPAR-mediated pathways contribute to the immunotoxicity of some perfluorinated compounds, other mechanisms are also involved. researchgate.net Research on a variety of PFAS, including 8:2 fluorotelomer alcohol (a compound structurally related to this compound), showed it did not display significant agonist activity in either human or rat PPARα assays, in contrast to perfluorinated carboxylic and sulfonic acids. nih.gov In comparison to PPARα, activation of PPARγ by PFOA and PFOS is generally weaker. nih.gov

Interactive Table: PPAR Activation by Perfluorinated Compounds

| Compound Class | PPARα Activation | PPARγ Activation |

|---|---|---|

| Perfluorinated Carboxylic Acids (e.g., PFOA) | Yes | Weaker than PPARα |

| Perfluorinated Sulfonic Acids (e.g., PFOS) | Yes | Weaker than PPARα |

Structure-Activity Relationship (SAR) Studies for Biological Effects of Perfluorinated Alcohols and their Metabolites

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of perfluorinated alcohols and their metabolites influences their biological activity. These studies often focus on properties like carbon chain length and the nature of the functional group.

For perfluorinated acids, which are known metabolites of fluorotelomer alcohols, a clear relationship between carbon chain length and biological potency has been observed. nih.govdntb.gov.ua In studies examining the in vitro interference with mitochondrial respiration by perfluoroalkyl acids (PFAAs), potency generally increased with the length of the carbon backbone. nih.gov A notable inflection point in this trend was observed for both perfluorocarboxylic and sulfonic acids, where a marked increase in potency occurred between the C6 and C8 congeners. nih.gov The longer-chain acids were found to be significantly more potent than their shorter-chain counterparts. nih.gov

The physical-chemical properties governed by the structure, such as hydrophobicity and acidity, are key determinants of these biological activities. nih.gov The increased potency of longer-chain PFAAs is likely related to their increased hydrophobicity. nih.gov

Interactive Table: Structure-Activity Relationship for Perfluorinated Acids (Metabolites of Perfluorinated Alcohols)

| Carbon Chain Length | Potency (Mitochondrial Respiration Interference) | Key Structural Feature |

|---|---|---|

| Short Chain (e.g., C4, C6) | Lower | Shorter perfluorinated tail |

Advanced Applications in Materials Science and Specialty Chemical Research

Role as Intermediates in Fluoropolymer and Fluorosurfactant Synthesis

Fluorotelomer alcohols are a known class of polyfluoroalkyl substances utilized as intermediates in the production of fluorotelomer-based surfactants and polymers. The hydroxyl group of 1H,1H,8H-Perfluoro-1-octanol can undergo esterification with acrylic acid or methacrylic acid to form the corresponding fluorinated acrylate (B77674) or methacrylate (B99206) monomers. These monomers can then be polymerized to create fluoropolymers with specialized surface properties.

Development of Functionalized Materials and Coatings

Specific studies detailing the use of this compound in the development of functionalized materials and coatings are not extensively documented. In principle, the perfluorinated chain of this molecule can impart low surface energy properties, leading to hydrophobicity and oleophobicity.

The general approach for creating such functionalized surfaces involves grafting molecules like this compound onto a substrate. This can be achieved by reacting the hydroxyl group of the alcohol with a suitable functional group on the surface of the material. The result is a surface layer with a high density of perfluoroalkyl chains, which are responsible for the desired water and oil repellent characteristics.

Novel Applications in Chemical Research and Development

Specific novel applications of this compound in chemical research and development are not well-documented in the available literature.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. These methods are fundamental for predicting molecular geometry, charge distribution, and thermochemical properties.

Ab initio and Density Functional Theory (DFT) are two primary classes of quantum chemical methods used to study fluorinated compounds. Ab initio methods, such as Hartree-Fock (HF), derive results directly from first principles without using experimental data. DFT, a widely used alternative, calculates the electronic structure based on the electron density, offering a favorable balance between computational cost and accuracy. acs.orgnih.gov

For fluorinated alcohols, these calculations reveal the significant impact of fluorine's high electronegativity on the molecule's electronic properties. The substitution of hydrogen with fluorine atoms creates strong C-F bonds and induces a notable polarization, affecting the charge distribution across the entire molecule. nih.gov DFT methods like B3LYP and M06-2X, often paired with basis sets such as 6-31+G(d,p) or cc-pVDZ, have been effectively used to optimize the molecular structures and analyze the electronic properties of fluorinated organic molecules. nih.govbookpi.org In the case of 1H,1H,8H-Perfluoro-1-octanol, DFT calculations would predict a significant partial negative charge on the fluorine atoms and a corresponding effect on the acidity of the terminal proton and the hydroxyl group. The C-F bond, being highly polar and strong, imparts considerable chemical stability to the fluorinated portion of the molecule. nih.gov

Understanding the thermochemical properties and bond dissociation energies (BDEs) of fluorinated compounds is essential for predicting their stability and reactivity. bookpi.org Computational methods, particularly high-accuracy composite methods like Gaussian-4 (G4) theory and DFT functionals like M06-2X, are used to calculate standard enthalpies of formation (ΔHf°), entropies (S°), and heat capacities (Cp). bookpi.orgchemrxiv.orgnih.gov

Isodesmic reactions, which conserve the number and types of bonds, are often employed in these calculations to cancel out systematic errors and yield high accuracy for enthalpies of formation. rroij.comscirp.org BDEs are critical indicators of chemical stability. The C-F bond is one of the strongest single bonds in organic chemistry, and its BDE is significantly higher than that of a C-H bond. Conversely, the presence of fluorine atoms can influence the strength of adjacent bonds. For example, in studies of fluorinated ethanols, C-H bond energies were found to range from 97.3 to 107.2 kcal/mol, depending on the position and number of fluorine substituents. scirp.org While specific experimental data for this compound is scarce, computational studies on analogous short-chain fluorinated alcohols and perfluoroalkyl substances (PFAS) provide representative values. chemrxiv.orgscirp.orgnih.gov

| Bond Type | Molecule Class | Computational Method | Calculated BDE (kcal/mol) | Reference |

|---|---|---|---|---|

| Primary C-H | Fluorinated Ethanols | M06-2X/6-31+G(d,p) | 102.2 - 107.2 | scirp.org |

| Secondary C-H | Fluorinated Ethanols | M06-2X/6-31+G(d,p) | 97.3 - 105.2 | scirp.org |

| C-F | Perfluoroalkyl Substances (PFAS) | DLPNO-CCSD(T)/CBS | 96.8 - 131.6 | nih.gov |

| C-C | Perfluorobutanoic acid (PFBA) | G4 | ~98 - 110 | chemrxiv.org |

| O-H | Perfluorobutanoic acid (PFBA) | G4 | ~114 | chemrxiv.org |

Molecular Dynamics Simulations for Interfacial and Solvation Behavior

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular systems. This technique is invaluable for studying the behavior of this compound in complex environments, such as in aqueous solution or interacting with biological structures. nih.gov

MD simulations are widely used to investigate the hydration of fluoroalcohols and understand how they interact with water molecules. Studies on related compounds, such as 1,1,1,3,3,3-hexafluoro-propane-2-ol (HFIP), show that fluoroalcohols can induce microheterogeneities in aqueous solutions, forming distinct alcohol and water clusters at certain concentrations. znaturforsch.com The fluorinated alkyl chain is hydrophobic, while the hydroxyl group is hydrophilic. Simulations reveal that water molecules tend to form structured "cages" around the fluoroalkyl group. At the same time, the alcohol's hydroxyl group acts as both a hydrogen bond donor and acceptor with surrounding water molecules. znaturforsch.comrsc.org

The interaction of fluorinated compounds with lipid bilayers is critical for understanding their biological activity and transport across cell membranes. MD simulations have been used to study the effects of various fluoroalcohols, including trifluoroethanol (TFE) and perfluoro-tert-butanol (B1216648) (PFTB), on membrane properties. nih.govresearchgate.net

These studies show that fluoroalcohols partition into the lipid bilayer, with their orientation and effects being dependent on their structure. nih.gov Generally, the alcohol's hydroxyl group anchors near the polar lipid headgroups at the membrane-water interface, while the fluorinated tail penetrates the hydrophobic core of the bilayer. mdpi.comrug.nl This intercalation disrupts the packing of lipid acyl chains, which can increase membrane fluidity and permeability. At higher concentrations, fluoroalcohols can cause significant membrane perturbation, leading to bilayer breakdown. nih.govresearchgate.net Given its long fluorinated tail, this compound would be expected to strongly partition into the lipid core, potentially causing significant alterations to membrane structure and stability. nih.govresearchgate.net

| Fluoroalcohol | Observed Effect on Lipid Bilayer | Potency (relative to aqueous concentration) | Reference |

|---|---|---|---|

| Trifluoroethanol (TFE) | Alters bilayer properties, perturbs lipid packing. | Least potent of those tested. | nih.gov |

| Hexafluoroisopropanol (HFIP) | Influences ion permeability of membrane proteins, can destabilize lipids. | Intermediate potency. | researchgate.net |

| Perfluoro-tert-butanol (PFTB) | Highly potent in altering bilayer properties. | Most potent of those tested. | nih.gov |

The introduction of fluorine into drug candidates is a common strategy to modulate their physicochemical properties, including binding affinity to protein targets. Computational methods like molecular docking and MD simulations are essential for understanding the role of fluorine in protein-ligand interactions. nih.gov

Environmental Remediation and Degradation Technologies

Advanced Oxidation Processes (AOPs) for Perfluorinated Alcohol Degradation

Advanced Oxidation Processes (AOPs) are a class of procedures that generate highly reactive species, most notably the hydroxyl radical (•OH), to oxidize and degrade organic pollutants. mdpi.commostwiedzy.plmdpi.com Research has demonstrated the efficacy of AOPs in the degradation of 1H,1H,8H-Perfluoro-1-octanol.

Studies on the aqueous photolysis of 8:2 FTOH have shown that it undergoes indirect photodegradation, primarily driven by hydroxyl radicals. nih.govresearchgate.net Direct photolysis of the compound is not significant. nih.govmiljodirektoratet.no The degradation process is influenced by the composition of the water matrix; for instance, nitrate has been found to promote photolysis, while dissolved organic carbon can inhibit it. nih.govresearchgate.net

The degradation of 8:2 FTOH through this pathway leads to the formation of several intermediate and terminal products. The major monitored products include 8:2 fluorotelomer aldehyde, 8:2 fluorotelomer acid (8:2 FTCA), and perfluorooctanoic acid (PFOA). nih.govmiljodirektoratet.no Minor products such as 8:2 fluorotelomer unsaturated acid (8:2 FTUCA) and perfluorononanoic acid (PFNA) have also been identified. nih.govmiljodirektoratet.no Further photodegradation of the intermediates, 8:2 FTCA and 8:2 FTUCA, confirms the pathway leading to PFOA as the major end product and PFNA as a minor one. nih.gov

The efficiency of this degradation is often quantified by the half-life of the parent compound under specific conditions. The table below summarizes the half-life of 8:2 FTOH in various aqueous systems subjected to photolysis.

| System | Condition | Half-Life (hours) |

| Aqueous H₂O₂ | 10 mM H₂O₂ | 0.83 ± 0.20 |

| Aqueous H₂O₂ | 100 µM H₂O₂ | 38.0 ± 6.0 |

| Synthetic Field Water | Various compositions | 30.5 ± 8.0 to 163.1 ± 3.0 |

| Lake Ontario Water | Natural water matrix | 93.2 ± 10.0 |

Data sourced from Gauthier and Mabury, 2005. nih.govresearchgate.net

Adsorption-Based Technologies for Environmental Contaminant Removal

Adsorption-based technologies are widely employed for the removal of per- and polyfluoroalkyl substances (PFAS), including precursor compounds like this compound, from water. mdpi.comepa.gov These methods involve the accumulation of the contaminant at the interface between a liquid and a solid phase. epa.gov

Granular activated carbon (GAC) is the most studied and commonly used adsorbent for PFAS removal. epa.govepa.gov Its high porosity and large surface area provide ample sites for contaminants to adsorb. epa.govsemarakilmu.com.my GAC has proven effective in removing PFAS, including long-chain compounds like 8:2 FTOH, from drinking water in flow-through filter systems. epa.govsemarakilmu.com.my The effectiveness of GAC can be influenced by factors such as the type of carbon, water temperature, flow rate, and the presence of other organic matter. epa.gov

Ion exchange (IX) resins represent another advanced treatment option. stvinc.com These are porous, insoluble polymeric materials that selectively exchange ions with PFAS compounds. epa.govcrystalquest.com Anion exchange resins, in particular, have shown high potential for the effective removal of PFAS from water. sci-hub.se IX resins can offer advantages over GAC, including a higher capacity for many PFAS compounds and faster reaction times, which allows for lower contact times. nxedge.io Furthermore, ion exchange is effective for both long- and short-chain PFAS, whereas activated carbon is generally more effective for long-chain compounds. nxedge.io Some specialized resins are engineered with functional groups that have a high affinity for PFAS molecules, enhancing their removal capacity and selectivity. crystalquest.com

| Technology | Principle | Target Compounds | Key Features |

| Granular Activated Carbon (GAC) | Adsorption onto a porous carbon material. epa.gov | Primarily long-chain PFAS, including 8:2 FTOH. semarakilmu.com.mynxedge.io | High surface area; effectiveness depends on water chemistry and carbon type. epa.gov |

| Ion Exchange (IX) Resins | Exchange of ions between a solid resin and the liquid phase. epa.gov | Both long- and short-chain PFAS. nxedge.io | Higher capacity and faster kinetics than GAC for some PFAS; can be selective. nxedge.io |

Emerging Technologies for PFAS Contamination Treatment Applicable to Precursor Compounds

The high stability of the carbon-fluorine bond in PFAS necessitates the development of innovative and destructive treatment technologies. mdpi.com Several emerging technologies show promise for the degradation of persistent PFAS and their precursors, including this compound.

Non-thermal plasma (NTP) is an advanced oxidation process that generates a variety of reactive species within an ionized gas to degrade contaminants. mdpi.comnih.gov This technology is effective at the plasma-liquid interface and can achieve high destruction efficiencies for PFAS in relatively short treatment times. mdpi.com It has been shown to be effective for both long- and short-chain PFAAs and their precursors. mdpi.com

Sonochemical degradation , or sonolysis, utilizes high-frequency ultrasound to create acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in a liquid. mdpi.com The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the decomposition of water molecules into hydroxyl radicals and the thermal degradation of contaminants. mdpi.com Ultrasonic irradiation has been shown to degrade PFOA and PFOS in aqueous solutions. mst.dk

Other innovative technologies being investigated for the destruction of PFAS include mechanochemical treatment, electrochemical oxidation, gasification and pyrolysis, and supercritical water oxidation. nih.gov These methods aim to permanently mineralize PFAS compounds, breaking the strong C-F bonds and converting them into less harmful substances. mdpi.com These destructive technologies are considered a necessary step beyond current separation technologies like GAC and ion exchange, which only remove the contaminants from water and generate a PFAS-laden waste stream that requires further management. nih.govcswab.org

Current Research Gaps and Future Scientific Directions

Elucidation of Underexplored Toxicological Mechanisms of Fluorinated Alcohols and Their Metabolites

The precise ways in which fluorinated alcohols like 1H,1H,8H-Perfluoro-1-octanol and their metabolites exert toxic effects at a molecular level are not fully understood. While general toxic effects of some fluorinated alcohols have been identified, such as narcotic action on the central nervous system and dystrophic changes in parenchymatous organs, the specific pathways are a critical area for future research. dtic.milepa.gov A significant research gap exists in identifying the metabolic pathways sensitive to chemical exposures from these compounds. nih.gov

Future investigations should prioritize:

Metabolic Disruption : Research is needed to understand how this compound affects key metabolic pathways, particularly the metabolism of fatty acids, amino acids, and glucose. nih.gov

Oxidative Stress : The role of reactive intermediate species, formed during the metabolism of fluorinated alcohols, in inducing oxidative stress and subsequent cellular damage requires further elucidation. nih.gov

Organelle Dysfunction : The impact of this compound on the function of critical cellular organelles, such as mitochondria, which can initiate cell death pathways, is a key area for investigation. nih.gov

Adverse Outcome Pathways (AOPs) : Developing AOPs is crucial for linking molecular initiating events to adverse outcomes at the organism level, which will aid in transitioning to pathway-based toxicity testing. nih.gov

The United Nations Globally Harmonized System (GHS) of Classification and Labelling of Chemicals has identified several hazards for this compound, underscoring the need to understand the mechanisms behind these classifications.

Table 1: GHS Hazard Classifications for this compound

| Hazard Code | Hazard Statement | Classification |

|---|---|---|

| H302 | Harmful if swallowed | Acute toxicity, oral |

| H318 | Causes serious eye damage | Serious eye damage/eye irritation |

| H332 | Harmful if inhaled | Acute toxicity, inhalation |

| H351 | Suspected of causing cancer | Carcinogenicity |

| H360 | May damage fertility or the unborn child | Reproductive toxicity |

| H372 | Causes damage to organs through prolonged or repeated exposure | Specific target organ toxicity, repeated exposure |

Data sourced from PubChem CID 2776291 nih.gov

Comprehensive Assessment of Long-Term Environmental and Health Impacts

The long-term consequences of releasing this compound into the environment are largely unknown. As a member of the per- and polyfluoroalkyl substances (PFAS) family, there is concern about its persistence and potential for long-range transport. mdpi.com The strong carbon-fluorine bonds characteristic of these compounds make them resistant to degradation, leading to long-term risks for ecosystems and human health. mdpi.com

Future research priorities include:

Environmental Fate and Transport : Studies are needed to model the movement and persistence of this compound in various environmental compartments, including air, water, and soil. Related compounds like 8:2 FTOH have atmospheric retention times that can be sufficient for global spread. mdpi.com

Bioaccumulation Potential : A thorough assessment of its ability to accumulate in living organisms and move up the food chain is required.

Chronic Toxicity Studies : Long-term exposure studies in relevant biological models are necessary to understand the health effects indicated by its GHS classification, such as carcinogenicity, reproductive toxicity, and target organ damage. nih.gov

Epidemiological Research : While challenging, population-based studies could help identify potential links between exposure to this and similar fluorinated compounds and adverse health outcomes in humans.

Development of Sustainable Synthetic Routes and Alternatives

Current industrial synthesis methods for fluorinated compounds often rely on hazardous reagents and energy-intensive processes. A shift towards green chemistry principles is essential for the sustainable production of this compound and its alternatives. chemistryjournals.net The goal of green chemistry is to design chemical products and processes that minimize the use and generation of hazardous substances. chemistryjournals.net

Key areas for future development are:

Green Synthetic Methods : Research into novel, environmentally benign synthetic routes is needed. This includes the use of safer solvents (like water or ionic liquids), biocatalysis, microwave-assisted synthesis, and flow chemistry to reduce waste and energy consumption. chemistryjournals.netrsc.org

Renewable Feedstocks : Exploring the use of renewable, bio-based starting materials instead of petroleum-based ones is a critical goal for sustainable chemistry. researchgate.net

Development of Safer Alternatives : A major long-term objective is the design and synthesis of alternative compounds that possess the desired functional properties of this compound but have a significantly improved environmental and health profile.

Integration of Multiscale Computational and Experimental Methodologies

Investigating the vast number of chemicals in commerce requires more efficient methods than traditional animal testing. Integrating computational toxicology with experimental approaches offers a powerful strategy for understanding and predicting the risks of data-poor substances like this compound. nih.govazolifesciences.com

Future scientific direction should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling : Developing and validating QSAR models can help predict the toxicity of this compound based on its molecular structure, providing a rapid screening tool. nih.gov

Machine Learning and Deep Learning : Applying advanced algorithms to large datasets can uncover complex relationships between chemical structures and toxicological endpoints, improving predictive accuracy. nih.gov

In Silico and In Vitro Integration : Combining computer-based predictions (in silico) with high-throughput screening and other lab-based (in vitro) assays can provide a more complete picture of a chemical's potential hazards while reducing the reliance on animal testing. azolifesciences.comnih.gov

Model Interpretability : A key challenge is making "black box" machine learning models more interpretable to toxicologists to understand the underlying mechanisms driving the predictions. nih.gov This integration of methodologies is essential for a more efficient and ethically responsible assessment of chemical safety.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1H,1H,8H-Perfluoro-1-octanol (6:2 FTOH) in laboratory settings?

- Methodological Answer : 6:2 FTOH can be synthesized via hydrolysis of perfluorohexyl ethyl iodide (C₆F₁₃CH₂CH₂I) under controlled conditions. A typical protocol involves heating the precursor at 160°C for 18 hours in a mixed solvent system (e.g., NMP and DMSO with water), achieving a conversion rate of 99.3% and a yield of 96% . Gas chromatography (GC) is used to monitor reaction progress and purity (>97%) .

Q. How can researchers characterize the purity and structural integrity of 6:2 FTOH?

- Methodological Answer : Key analytical techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS) : To confirm molecular weight (364.10 g/mol) and detect impurities .

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR verifies fluorine substitution patterns, while ¹H NMR identifies hydroxyl and hydrocarbon chain protons .

- Refractive Index and Density Measurements : Cross-check against literature values (e.g., n²⁰/D = 1.313; density = 1.651 g/mL at 25°C) .

Q. What safety precautions are critical when handling 6:2 FTOH in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (Hazard Code Xi; Irritant Category 2) .

- Ventilation : Use fume hoods to minimize inhalation risks (Target Organ: Respiratory System) .

- Spill Management : Absorb with inert material and dispose as hazardous waste (UN ID: NA 1993) .

Advanced Research Questions

Q. How does 6:2 FTOH’s environmental persistence compare to other perfluoroalkyl substances (PFAS)?

- Methodological Answer : 6:2 FTOH is a precursor to perfluoroalkyl acids (PFAAs), which exhibit high environmental persistence. Researchers should:

- Monitor Degradation : Use high-resolution LC-MS/MS to track transformation products like perfluorooctanoic acid (PFOA) in simulated environmental matrices (e.g., soil/water systems) .

- Assess Bioaccumulation : Conduct bioconcentration factor (BCF) studies in model organisms (e.g., zebrafish) under OECD TG 305 guidelines .

Q. What experimental strategies resolve discrepancies in reported physical properties (e.g., boiling point)?

- Methodological Answer : Variations in boiling points (88–95°C at 28 mmHg vs. higher values for analogs) may arise from purity or measurement conditions. To validate:

- Standardize Conditions : Use calibrated equipment (e.g., micro-boiling point apparatus) under controlled pressure.

- Cross-Validate : Compare results with independent labs using identical batches (≥98% purity) .

Q. How can 6:2 FTOH be utilized in designing fluorinated surfactants for material science applications?

- Methodological Answer :

- Synthesis of Acrylates : React 6:2 FTOH with acryloyl chloride to produce fluorinated acrylates, which are characterized by FTIR (C=O stretch at 1720 cm⁻¹) and used in hydrophobic coatings .

- Nanocomposite Integration : Functionalize carbon nanotubes via sonication in 6:2 FTOH solutions, followed by TEM imaging to confirm dispersion .

Q. What in vitro models are suitable for assessing 6:2 FTOH’s developmental toxicity?

- Methodological Answer :

- Stem Cell Differentiation Assays : Expose human embryonic stem cells to 6:2 FTOH (0.1–100 µM) and monitor markers like Oct-4 (pluripotency) and Brachyury (mesoderm) via qPCR .

- Zebrafish Embryotoxicity : Dose embryos (24–120 hpf) and quantify malformations (e.g., pericardial edema) using bright-field microscopy .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on 6:2 FTOH’s purity and stability?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.